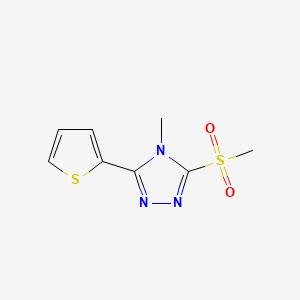

4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)-

Description

Structural Significance of 4-Methyl-3-(Methylsulfonyl)-5-(2-Thienyl)-4H-1,2,4-Triazole

The 1,2,4-triazole core is a five-membered aromatic heterocycle containing three nitrogen atoms, which confers significant electronic diversity and hydrogen-bonding capabilities. In the case of 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)-4H-1,2,4-triazole, strategic substitutions at the 3-, 4-, and 5-positions introduce distinct physicochemical properties:

- Methyl Group at Position 4 : The methyl substituent at the nitrogen atom in the 4-position enhances steric bulk, potentially influencing molecular packing and solubility. This alkyl group also stabilizes the triazole ring through inductive effects, moderating its reactivity.

- Methylsulfonyl Group at Position 3 : The methylsulfonyl (-SO₂CH₃) moiety is a strong electron-withdrawing group, polarizing the triazole ring and increasing its electrophilicity. This modification can enhance interactions with biological targets, such as enzymes requiring electron-deficient regions for binding.

- Thiophen-2-yl Group at Position 5 : The thiophene ring introduces aromatic π-system interactions, enabling π-π stacking with complementary aromatic residues in proteins or synthetic polymers. The sulfur atom in thiophene further contributes to electron delocalization, affecting the compound’s redox behavior.

A comparative analysis of these substituents’ effects is summarized below:

| Substituent | Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| Methyl (-CH₃) | 4 | Weak electron-donating | Moderate bulk |

| Methylsulfonyl (-SO₂CH₃) | 3 | Strong electron-withdrawing | Low bulk, planar geometry |

| Thiophen-2-yl (-C₄H₃S) | 5 | π-Electron-rich | Planar, aromatic |

The planar geometry of the triazole ring, combined with sp²-hybridized atoms, ensures conjugation across the heterocycle, facilitating charge delocalization. Density functional theory (DFT) studies on analogous triazoles reveal that the methylsulfonyl group reduces the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap, enhancing electrophilicity and reactivity toward nucleophilic agents.

Historical Development of Sulfonyl-Substituted Triazole Analogues

The incorporation of sulfonyl groups into triazole frameworks emerged as a pivotal strategy in medicinal chemistry during the late 20th century. Early work focused on antifungal agents, where sulfonyl moieties improved target binding to cytochrome P450 enzymes. Key milestones include:

- 1940s–1950s : Initial synthesis of simple triazole derivatives via cyclocondensation reactions. The discovery of azole antifungals underscored the role of nitrogen-rich heterocycles in inhibiting sterol biosynthesis.

- 1980s–1990s : Introduction of sulfonyl groups to triazoles to enhance metabolic stability. For example, fluconazole’s sulfonamide-like properties were optimized for reduced hepatotoxicity compared to earlier imidazole antifungals.

- 2000s–Present : Development of regioselective synthetic protocols, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling precise installation of sulfonyl groups at specific positions.

Synthetic advances for sulfonyl-triazoles include:

- Metal-Free Click Chemistry : A three-component reaction involving amines, ketones, and azides under acidic conditions yields 1,5-disubstituted triazoles with sulfonyl groups.

- Microwave-Assisted Cyclization : Rapid synthesis of 3,5-disubstituted-1,2,4-triazoles using microwave irradiation, achieving high yields without base catalysts.

- Ionic Liquid Catalysis : Recyclable ionic liquids promote regioselective formation of trisubstituted triazoles, minimizing waste and improving scalability.

These methodologies have expanded the accessibility of sulfonyl-triazoles, enabling their exploration in anticancer agents, agrochemicals, and organic electronics. For instance, methylsulfonyl groups in triazoles have been shown to enhance binding affinity to kinase enzymes, a property leveraged in tyrosine kinase inhibitor design.

Properties

CAS No. |

116850-58-9 |

|---|---|

Molecular Formula |

C8H9N3O2S2 |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

4-methyl-3-methylsulfonyl-5-thiophen-2-yl-1,2,4-triazole |

InChI |

InChI=1S/C8H9N3O2S2/c1-11-7(6-4-3-5-14-6)9-10-8(11)15(2,12)13/h3-5H,1-2H3 |

InChI Key |

UVRYKOHAXXGPIY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1S(=O)(=O)C)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate thiophene-containing precursors.

Use of sulfonylating agents: Introducing the methylsulfonyl group through sulfonylation reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)- can undergo various chemical reactions, including:

Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

Reduction: Reduction of the triazole ring or the sulfonyl group.

Substitution: Electrophilic or nucleophilic substitution reactions on the triazole or thiophene rings.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution reagents: Such as halogens, alkylating agents, or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole or thiophene derivatives.

Scientific Research Applications

4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)- has various scientific research applications, including:

Pharmaceuticals: Potential use as an antimicrobial, antifungal, or anticancer agent.

Agriculture: Use as a fungicide or herbicide.

Materials Science: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For example:

Enzyme inhibition: Inhibition of enzymes involved in microbial or cancer cell growth.

Receptor binding: Binding to specific receptors to exert biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 3-Heptyloxy-4-(4-Hexyloxyphenyl)-4H-1,2,4-Triazole (Compound 5f)

- Key Features : Alkoxy chains at positions 3 and 4-phenyl.

- Activity : Demonstrated potent anticonvulsant activity (ED50 = 37.3 mg/kg, TD50 = 422.5 mg/kg) and a high protective index (PI = 11.3), outperforming carbamazepine (PI = 6.4) .

b) 3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazoles

- Key Features : Methylthio groups at position 3 and trimethoxyphenyl at position 5.

c) 3-(3-Methoxybenzylsulfonyl)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole

- Key Features : Sulfonyl and aryl substitutions.

- Activity : Structural characterization via X-ray crystallography highlights the planar triazole core and sulfonyl group’s role in molecular packing .

- Comparison : The 2-thienyl group in the target compound may offer distinct π-π interactions compared to trimethoxyphenyl, influencing solubility and bioactivity.

Pharmacological Activity Profiles

a) Anticonvulsant Activity

b) Antimicrobial and Antifungal Activity

- Isoniazid-Based Triazoles : Derivatives showed antimicrobial activity via cup-plate assays and anti-inflammatory effects in carrageenan-induced edema models .

- Target Compound : The 2-thienyl group’s sulfur atom may disrupt microbial membranes, analogous to thiophene-containing antifungals .

c) Antioxidant and Antiviral Activity

- Pyrido-Triazolopyrimidines : Exhibited antioxidant properties via radical scavenging .

- HIV Inhibitors : Triazole-thiadiazole hybrids demonstrated activity against HIV-1 and HIV-2, though specific data are unavailable .

- Target Compound : The methylsulfonyl group’s polarity may improve solubility for antiviral applications.

Structural and Pharmacokinetic Advantages

Biological Activity

4H-1,2,4-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 4H-1,2,4-triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)- (CAS Number: 116850-58-9) is one such derivative that exhibits promising biological effects. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a triazole ring substituted with a methylsulfonyl group and a thienyl moiety. The structure is critical as the arrangement of substituents can significantly influence its biological activity.

Antimicrobial Activity

Research indicates that various triazole derivatives, including the compound , exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy of several 1,2,4-triazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural motifs demonstrated varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4H-1,2,4-Triazole Derivative | E. coli | 62.5 µg/mL |

| 4H-1,2,4-Triazole Derivative | S. aureus | 125 µg/mL |

| Control (Ibuprofen) | E. coli | 100 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been explored through in vitro assays measuring cytokine release in peripheral blood mononuclear cells (PBMCs). In a study assessing several derivatives, it was found that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations ranging from 50 to 100 µg/mL .

Table 2: Cytokine Inhibition by Triazole Derivatives

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| 4H-1,2,4-Triazole Derivative | TNF-α: 60% | 50 |

| 4H-1,2,4-Triazole Derivative | IL-6: 45% | 100 |

Anticancer Activity

The anticancer potential of triazoles has also been investigated. A study highlighted the ability of certain triazole derivatives to induce apoptosis in cancer cell lines through cell cycle arrest mechanisms. The compound showed promise in inhibiting cell proliferation in various cancer models .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A series of synthesized triazoles were tested against multiple bacterial strains. Among them, the compound exhibited superior activity against E. coli, with an MIC significantly lower than other tested derivatives. -

Case Study on Anti-inflammatory Effects :

In a controlled experiment using PBMC cultures stimulated with lipopolysaccharides (LPS), the compound demonstrated a marked reduction in TNF-α production compared to controls treated with standard anti-inflammatory drugs like ibuprofen.

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol | 75–80 | |

| Temperature | Reflux (78°C) | 82 | |

| Catalyst | Acetic acid (3 drops) | 68 |

Q. Table 2: Spectroscopic Data for Key Functional Groups

| Functional Group | -NMR (ppm) | IR (cm) |

|---|---|---|

| Methylsulfonyl (SOCH) | 3.28 (s, 3H) | 1320 (S=O) |

| Thienyl protons | 7.12–7.45 (m, 3H) | 690 (C-S-C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.